ethyl 6-acetyl-2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine ring system. The molecule features:
- Acetyl group at position 6: Enhances steric bulk and modulates electronic properties.
- Ethyl ester at position 3: Improves solubility and serves as a synthetic handle for further derivatization.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-3-31-25(30)22-20-13-14-27(16(2)28)15-21(20)33-24(22)26-23(29)17-9-11-19(12-10-17)32-18-7-5-4-6-8-18/h4-12H,3,13-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAPSPDGFFDCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-acetyl-2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The synthesis begins with the construction of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Phenoxybenzamido Group: The phenoxybenzamido group is attached via an amide bond formation reaction. This typically involves the reaction of the thieno[2,3-c]pyridine derivative with 4-phenoxybenzoic acid or its activated ester in the presence of a coupling agent like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 6-acetyl-2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to ethyl 6-acetyl-2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exhibit potent antitumor effects. The compound's structural features allow it to interact with various molecular targets involved in cancer cell proliferation and survival.
- Mechanism of Action : It is hypothesized that this compound may inhibit specific kinases or histone deacetylases (HDACs), which are crucial for cancer cell growth and differentiation. The dual inhibition of BRAF and HDAC pathways has been linked to enhanced anticancer effects, making it a candidate for further development in targeted cancer therapies .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects through the modulation of signaling pathways involved in inflammation. This compound could potentially be explored for its ability to reduce inflammation markers in various models.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include:
- Esterification : Formation of the ethyl ester from corresponding carboxylic acid.
- Amidation : Introduction of the phenoxybenzamide group through coupling reactions.
These synthetic methods not only yield the desired compound but also allow for the generation of derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles.
Case Study 1: Anticancer Research
A study published in Nature examined a series of thienopyridine derivatives for their anticancer properties. The results indicated that certain modifications to the thieno[2,3-c]pyridine scaffold significantly increased potency against various cancer cell lines . this compound was among those tested and showed promising results.
Case Study 2: Inflammation Models
In preclinical models of inflammation (e.g., carrageenan-induced paw edema), derivatives of thienopyridines were assessed for their ability to inhibit inflammatory responses. Compounds structurally related to this compound demonstrated significant reductions in edema and inflammatory cytokines .
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Substituent Variations at Position 6
- Ethyl 6-Isopropyl Analog (CAS 1330291-23-0): Substituent: Isopropyl group at position 4.
- Ethyl 6-Benzyl Analog (CAS 524063-63-6): Substituent: Benzyl group at position 5.
- Ethyl 6-Butyryl Analog (CAS 1148027-17-1) :
Substituent Variations at Position 2
- Cyclopropanecarbonylamino Substituent (Compound C4): Substituent: Cyclopropanecarbonyl group instead of 4-phenoxybenzamido.
- 2-Chloroacetamido Substituent (CAS 379255-36-4) :
Variations in the Ester/Amide Group at Position 3
Physicochemical Data
*LogP values estimated using fragment-based methods.
Biological Activity
Ethyl 6-acetyl-2-(4-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and anticancer activities, along with relevant research findings and case studies.
Antibacterial Activity
Research has indicated that compounds with similar thienopyridine structures exhibit varying degrees of antibacterial activity. For instance, a study evaluated several derivatives against Gram-positive and Gram-negative bacteria using a disk diffusion method. The results showed that modifications at specific positions significantly influenced antibacterial potency.
| Compound | Gram-positive (B. subtilis) | Gram-negative (E. coli) |
|---|---|---|
| 4a | 25 µg/mL | ≥200 µg/mL |
| 4b | 12.5 µg/mL | 100 µg/mL |
| 7b | 6.25 µg/mL | ≥200 µg/mL |
These findings suggest that the presence of electron-withdrawing groups enhances activity against certain bacterial strains while inhibiting others .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro assays demonstrated that it can inhibit cell proliferation in various cancer cell lines. A study reported that structural modifications led to enhanced activity against specific cancer targets, such as BRAF and HDAC.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Ethyl derivative 1 | 1.66 | BRAF |
| Ethyl derivative 2 | 0.48 | HDAC |
These results indicate that ethyl derivatives can serve as dual inhibitors, potentially leading to more effective cancer therapies .
Case Studies
- Case Study on Antibacterial Efficacy : A comparative study on thienopyridine derivatives found that those with methyl or acetyl substitutions exhibited superior antibacterial properties compared to their unsubstituted counterparts. The study highlighted the importance of substituent effects on biological activity.
- Case Study on Anticancer Mechanisms : Research involving dual inhibitors showed that compounds similar to this compound could effectively suppress tumor growth in xenograft models by targeting multiple pathways involved in cancer proliferation.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:
- Step 1 : Formation of the thieno[2,3-c]pyridine core via cyclization of substituted thiophene precursors under acidic or basic conditions.
- Step 2 : Introduction of the acetyl group at position 6 using a Friedel-Crafts acylation or nucleophilic substitution.
- Step 3 : Amidation at position 2 with 4-phenoxybenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC).
- Step 4 : Esterification to introduce the ethyl carboxylate group. Reference analogous protocols in ethyl thieno-pyridine derivatives .
Q. How should this compound be characterized spectroscopically?
- NMR : Use - and -NMR to confirm substituent positions and ring structure. For example, the acetyl group (δ ~2.5 ppm in -NMR) and ethyl ester (δ ~4.3 ppm for CH, δ ~1.3 ppm for CH) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and amide bonds (N-H at ~3300 cm) .
- X-ray crystallography : Resolve ambiguous structural features, as demonstrated for related thieno-pyridines .
Q. What safety precautions are necessary during handling?
- Use personal protective equipment (PPE) including nitrile gloves and safety goggles.
- Work in a fume hood to avoid inhalation of fine particles.
- Follow hazard codes H315 (skin irritation) and H319 (eye irritation) as per safety data sheets for structurally similar compounds .
Q. Which purification methods are effective for this compound?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from related esters .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during characterization be resolved?
- Cross-validation : Combine - HSQC/HMBC NMR to assign overlapping signals.
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).
- Single-crystal analysis : Resolve ambiguities in regiochemistry, as shown for ethyl 2-amino-thieno-pyridines .
Q. What strategies optimize the acylation step in synthesis?
- Catalyst screening : Test Lewis acids (e.g., AlCl) or Brønsted acids (e.g., HSO) to enhance reaction efficiency.
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as demonstrated in pyrazole carboxylate syntheses .
- Temperature control : Maintain 0–5°C to minimize side reactions during acetyl group introduction.
Q. How does the 4-phenoxybenzamido group influence reactivity?
- Steric effects : The bulky substituent may hinder nucleophilic attacks at position 2, requiring optimized coupling conditions (e.g., excess reagent or prolonged reaction times).
- Electronic effects : The electron-withdrawing phenoxy group could deactivate the pyridine ring, affecting subsequent functionalization. Compare with chloro-phenyl analogs in thiazolo-pyrimidine derivatives .
Q. What computational methods predict biological activity?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with bioactivity data from PubChem analogs .
Q. How to address regioselectivity challenges in thieno-pyridine ring formation?
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer cyclization regiochemistry, later removed via reduction.
- Microwave-assisted synthesis : Enhance reaction specificity and reduce byproducts, as applied in pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
